molecular formula C25H18N8Na2O11S2 B13780853 Disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate CAS No. 94825-14-6

Disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate

Cat. No.: B13780853
CAS No.: 94825-14-6
M. Wt: 716.6 g/mol
InChI Key: XRQCGMVNHIOKCU-UHFFFAOYSA-L
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Description

Disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of 2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)aniline, followed by coupling with 5-sulphonatosalicylic acid under controlled pH conditions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the use of automated systems to monitor and adjust reaction parameters continuously .

Chemical Reactions Analysis

Types of Reactions

Disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various amines and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bonds and sulphonate groups play a crucial role in its binding properties, allowing it to interact with different molecular targets. The pathways involved include the formation of hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, disodium hydrogen 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate is unique due to its specific combination of functional groups, which confer distinct color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .

Properties

CAS No.

94825-14-6

Molecular Formula

C25H18N8Na2O11S2

Molecular Weight

716.6 g/mol

IUPAC Name

disodium;3-carboxy-5-[[2,4-diamino-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxybenzenesulfonate

InChI

InChI=1S/C25H20N8O11S2.2Na/c26-17-10-18(27)21(31-32-22-9-15(45(39,40)41)8-16(24(22)34)25(35)36)11-20(17)30-29-13-3-1-12(2-4-13)28-19-6-5-14(33(37)38)7-23(19)46(42,43)44;;/h1-11,28,34H,26-27H2,(H,35,36)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

XRQCGMVNHIOKCU-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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